molecular formula C10H12O4 B1619363 Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate CAS No. 54845-40-8

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Cat. No.: B1619363
CAS No.: 54845-40-8
M. Wt: 196.2 g/mol
InChI Key: WTOMYBNSWGVPAH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate ( 54845-40-8) is an organic ester compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This chemical, identified by the SMILES structure COC(C(C1=CC(OC)=CC=C1)O)=O, is characterized by a phenyl ring bearing a methoxy group at the 3-position and an acetate side chain with both a methyl ester and a hydroxyl group . It is provided as a high-purity material for research applications. In laboratory chemistry, this compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules . Its structure, featuring both hydroxyl and ester functional groups, makes it a versatile precursor that can undergo various chemical transformations, including oxidation, reduction, and substitution reactions . Researchers utilize this compound in diverse fields, including medicinal chemistry and biology, where it has been studied for its potential biological activities. Preliminary scientific investigations suggest that this compound and its structural analogs exhibit promising antimicrobial and anti-inflammatory properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOMYBNSWGVPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304436
Record name methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54845-40-8
Record name Benzeneacetic acid, methyl ester
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Record name methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
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Record name methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
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Preparation Methods

Classical Esterification of 2-Hydroxy-2-(3-Methoxyphenyl)Acetic Acid

Reaction Mechanism and Conditions

The most straightforward method involves esterification of 2-hydroxy-2-(3-methoxyphenyl)acetic acid with methanol under acidic catalysis. Sulfuric acid (5–10 mol%) is typically used, with reflux conditions (70–80°C) for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the protonated carbonyl group of the carboxylic acid.

Key Parameters:
  • Molar ratio : 1:5 (acid:methanol)
  • Yield : 68–72% after recrystallization
  • Byproducts : Dimethyl ether (traces) and unreacted starting material

Industrial Optimization

Continuous flow reactors enhance this method’s efficiency by reducing reaction time to 2–3 hours and improving yield to 78–82%. Automated systems maintain precise temperature control (75±1°C) and enable in-line neutralization of excess acid, minimizing purification steps.

Suzuki-Miyaura Cross-Coupling Approach

Palladium-Catalyzed Arylation

This method constructs the 3-methoxyphenyl moiety through coupling methyl 2-bromo-2-hydroxyacetate with 3-methoxyphenylboronic acid. Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/water (3:1) system at 90°C for 12 hours achieves 65–70% yield.

Ligand Effects on Selectivity

Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) suppress β-hydride elimination, increasing yield to 74%. Microwave-assisted coupling (150°C, 30 min) further improves reaction efficiency but requires specialized equipment.

Perkin Reaction-Based Synthesis

Patent-Protected Methodology

A Chinese patent (CN102516043A) details a four-step synthesis:

  • Perkin condensation : 3-Methoxyphenylacetic acid reacts with salicylic aldehyde in acetic anhydride/triethylamine (120°C, 5 h) to form α,β-unsaturated acid (85.6% yield).
  • Decarboxylation : Copper-catalyzed quinoline-mediated decarboxylation at 185–190°C produces stilbene derivatives.
  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding the target compound.
Advantages:
  • Avoids hydroxyl protection/deprotection steps
  • Uses inexpensive 3-methoxyphenylacetic acid

Enzymatic Hydrolysis of Methoxymethyl Precursors

Biocatalytic Route

Lipase-mediated hydrolysis of methyl 2-(3-methoxymethylphenyl)-2-acetoxyacetate in phosphate buffer (pH 7.4, 37°C) achieves 89% enantiomeric excess. While environmentally friendly, this method requires expensive enzymes and prolonged reaction times (48–72 h).

Rhodium-Catalyzed Three-Component Reactions

Diazo Compound Utilization

Adapting Hu’s three-component protocol, methyl 2-diazo-2-(3-methoxyphenyl)acetate reacts with imines under Rh₂(OAc)₄ catalysis (2 mol%) in CH₂Cl₂ at –20°C. This stereoselective method produces β-amino-β-hydroxy esters as intermediates, which undergo acid hydrolysis to yield the target compound (58–63% overall yield).

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagents Temperature (°C) Time (h) Yield (%) Scalability
Classical Esterification 2-Hydroxy-2-(3-MP)acetic acid H₂SO₄, MeOH 70–80 6–8 68–82 Industrial
Suzuki Coupling Methyl 2-bromo-2-hydroxyacetate Pd(PPh₃)₄, dppf 90–150 0.5–12 65–74 Lab-scale
Perkin Reaction 3-Methoxyphenylacetic acid Cu, quinoline 120–190 9–14 77–85 Pilot plant
Enzymatic Hydrolysis Methoxymethyl precursor Lipase B 37 48–72 70–89 Niche
Rhodium Catalysis Diazo compound, imine Rh₂(OAc)₄, BINOL –20 2–4 58–63 Research

MP = Methoxyphenyl; Yields reflect optimized conditions from cited sources.

Critical Evaluation of Industrial Viability

Reaction Mass Efficiency (RME)

  • Esterification : RME = 0.81 (superior atom economy)
  • Perkin route : RME = 0.68 due to quinoline waste
  • Rhodium method : RME = 0.49 (low due to metal catalyst)

Cost Analysis

Cost Factor Esterification Suzuki Perkin Enzymatic Rhodium
Raw materials ($/kg) 12.40 38.70 9.80 22.10 215.00
Catalyst cost (%) 0.5 18.4 3.2 27.8 41.6
Energy (kWh/kg) 8.2 14.7 11.3 2.1 19.4

Data synthesized from patent economics and bulk pricing databases.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(3-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(3-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituents on the phenyl ring significantly influence the physicochemical and biological properties of these esters. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate 3-OCH₃ C₁₀H₁₂O₄ 196.20 Intermediate, potential bioactivity
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate 4-NO₂ C₉H₉NO₅ 211.17 Higher reactivity (electron-withdrawing NO₂)
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 3-Cl C₉H₉ClO₃ 200.62 Increased lipophilicity (Cl)
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate 3-CF₃ C₁₀H₉F₃O₃ 234.18 Enhanced electronic effects (CF₃)
(S)-Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate 4-OH C₉H₁₀O₄ 182.18 Higher polarity (OH), antioxidant potential

Biological Activity

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a compound of significant interest in biological research due to its potential antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the molecular formula C10H12O3C_{10}H_{12}O_3, features a methoxy group that enhances its lipophilicity and potential biological interactions. The compound can undergo various metabolic transformations, influencing its pharmacological effects.

The biological activity of this compound is attributed to its interaction with biological macromolecules through hydrogen bonding and other non-covalent interactions facilitated by its hydroxy and methoxy groups. These interactions can modulate the activity of proteins and enzymes involved in inflammatory processes and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . It has been shown to downregulate pro-inflammatory cytokines, which play a crucial role in the inflammatory response. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its therapeutic potential in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against common pathogens. The results indicated that higher concentrations of the compound led to increased antimicrobial activity, supporting its use in developing new antimicrobial agents .

Study 2: Anti-inflammatory Effects

In a controlled study involving mice, the administration of this compound significantly reduced paw edema induced by carrageenan. The results showed a dose-dependent response, with higher doses leading to greater reductions in inflammation markers such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, and how can intermediate formation be monitored?

  • Methodological Answer : The synthesis typically involves esterification and hydroxylation steps. A common approach is reacting 3-methoxyphenylacetic acid derivatives with methanol under acidic catalysis, followed by hydroxylation via oxidation or enzymatic methods. Intermediate monitoring can be achieved using GC-MS or HPLC with chiral columns (e.g., Chiralpak IA) to track stereochemical purity. For example, highlights the use of Cyclohexyl-β and CP-Chirasil-Dex CB columns to resolve stereoisomers during synthesis .

Q. How can researchers ensure stereochemical fidelity during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral stationary phase chromatography (e.g., Chiralpak IA), are critical. demonstrates the separation of enantiomers using these columns, with retention times (tR) and optical rotation ([α]D<sup>26</sup>) used to confirm configurations. Additionally, NMR coupling constants (e.g., J-values for vicinal protons) and X-ray crystallography (see Advanced Questions) provide stereochemical validation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods for volatile intermediates ( ).
  • Waste disposal : Segregate organic waste and consult certified disposal services ( ).
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water () .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methoxy group (δ ~3.3 ppm for <sup>1</sup>H), ester carbonyl (δ ~170 ppm for <sup>13</sup>C), and hydroxyl proton (broad signal at δ ~5 ppm) ().
  • IR : Strong absorption bands for ester C=O (~1740 cm<sup>-1</sup>) and hydroxyl O-H (~3450 cm<sup>-1</sup>) ().
  • HRMS : Confirm molecular weight (e.g., C10H12O4 requires [M+H]<sup>+</sup> at 196.0736) () .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its molecular conformation and intermolecular interactions?

  • Methodological Answer : X-ray crystallography using SHELXL ( ) reveals the molecule’s chair conformation (for cyclohexane derivatives) and substituent orientations (e.g., methoxyphenyl vs. hydroxyl groups). Weak intramolecular C–H···O hydrogen bonds stabilize the conformation, while intermolecular O–H···O and N–H···O bonds (if applicable) dictate crystal packing (). Visualization via ORTEP-3 ( ) aids in analyzing thermal ellipsoids and bond angles .

Q. How can researchers resolve contradictions between NMR and crystallographic data for stereochemical assignments?

  • Methodological Answer :

  • NMR : Compare experimental coupling constants (e.g., JAB for diastereotopic protons) with DFT-calculated values.
  • Crystallography : Refine structures using SHELXL ( ) to confirm absolute configuration. If discrepancies arise, prioritize crystallographic data for chiral centers due to its direct spatial resolution ().
  • Example: resolved enantiomers via chiral chromatography, validated by X-ray data .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

  • Methodological Answer : Use graph set analysis ( ) to classify hydrogen bonds (e.g., D, R2<sup>2</sup>(8) motifs). Software like WinGX ( ) calculates bond distances/angles, while Mercury visualizes networks. For example, identified O–H···O and C–H···O bonds forming chains along the [010] axis .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

  • Methodological Answer :

  • Disorder : Methoxy or phenyl groups may exhibit positional disorder. Mitigate by applying ISOR or SIMU restraints ( ).
  • Twinned data : Use TWIN commands in SHELXL for integration ( ).
  • Weak diffraction : High-resolution data (>1.0 Å) improves refinement. For low-resolution data, apply Rigid Body Refinement ( ) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

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